molecular formula C14H18FN5O5 B12388311 N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12388311
M. Wt: 355.32 g/mol
InChI Key: SLHADUUWJSVYGQ-DVVRNLRVSA-N
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Description

N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Glycosylation Reaction: The initial step involves the glycosylation of a purine base with a protected sugar derivative. This reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.

    Deprotection and Hydroxylation: The protective groups on the sugar are removed under acidic or basic conditions, followed by hydroxylation to introduce the hydroxyl groups.

    Amidation: The final step involves the formation of the amide bond by reacting the nucleoside intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group in the purine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Thiols, Amines

Major Products

    Oxidation: Ketones, Aldehydes

    Reduction: Hydroxyl derivatives

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Molecular Biology: Used as a tool to study DNA and RNA synthesis and repair mechanisms.

    Biochemistry: Employed in enzyme assays to understand the activity of nucleoside-modifying enzymes.

    Pharmaceutical Industry: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its incorporation into nucleic acids. The fluorine atom and other modifications disrupt the normal function of nucleic acids, leading to inhibition of DNA and RNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: A nucleoside analog with a fluorine atom at the 2’ position.

    2’-C-Methyladenosine: A nucleoside analog with a methyl group at the 2’ position.

    2’-Deoxy-2’-fluorouridine: A nucleoside analog with a fluorine atom at the 2’ position of uridine.

Uniqueness

N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to the combination of a fluorine atom, hydroxyl groups, and an amide moiety in its structure. This unique combination enhances its stability and biological activity compared to other nucleoside analogs. The presence of the fluorine atom increases its resistance to enzymatic degradation, making it a more potent and long-lasting compound.

Properties

Molecular Formula

C14H18FN5O5

Molecular Weight

355.32 g/mol

IUPAC Name

N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9?,13-/m1/s1

InChI Key

SLHADUUWJSVYGQ-DVVRNLRVSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F

Origin of Product

United States

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